
Florfenicol Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Florfenicol Dimer Impurity is a chemical compound with the molecular formula C22H27Cl2FN2O7S2 and a molecular weight of 585.49 . It is an impurity associated with Florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine to treat bacterial infections in animals . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Vorbereitungsmethoden
The synthesis of Florfenicol Dimer Impurity involves several steps. One method includes reacting a compound with p-nitrobenzenesulfonyl chloride . The synthesis method can produce a large amount of this compound with high purity, which is significant for quality and impurity research . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Florfenicol Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-nitrobenzenesulfonyl chloride and other sulfonyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-nitrobenzenesulfonyl chloride can lead to the formation of sulfonylated derivatives .
Wissenschaftliche Forschungsanwendungen
Florfenicol Dimer Impurity is used in scientific research to study the quality and safety of Florfenicol as a pharmaceutical product . It is also used in proteomics research to understand the interactions and effects of impurities on the efficacy and safety of antibiotics . Additionally, it plays a role in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of Florfenicol Dimer Impurity is related to its structural similarity to Florfenicol. Florfenicol works by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of peptide bonds, thereby inhibiting bacterial growth . The dimer impurity may exhibit similar interactions, although its exact mechanism and effects may vary due to structural differences.
Vergleich Mit ähnlichen Verbindungen
Florfenicol Dimer Impurity can be compared to other impurities and derivatives of Florfenicol, such as Florfenicol Amine . Similar compounds include other amphenicols like Chloramphenicol and Thiamphenicol . Florfenicol is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of resistance compared to other amphenicols .
Conclusion
This compound is an important compound in the study of pharmaceutical quality and safety. Its synthesis, reactions, and applications provide valuable insights into the behavior and effects of impurities in antibiotics. Understanding its mechanism of action and comparing it with similar compounds helps in developing better pharmaceutical products and ensuring their safety and efficacy.
Eigenschaften
Molekularformel |
C22H27Cl2FN2O7S2 |
|---|---|
Molekulargewicht |
585.5 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-3-[[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C22H27Cl2FN2O7S2/c1-35(31,32)15-7-3-13(4-8-15)19(28)17(11-25)26-12-18(27-22(30)21(23)24)20(29)14-5-9-16(10-6-14)36(2,33)34/h3-10,17-21,26,28-29H,11-12H2,1-2H3,(H,27,30)/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
NTEBOBDBTQMWKF-ZGXWSNOMSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CN[C@@H](CF)[C@H](C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CNC(CF)C(C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




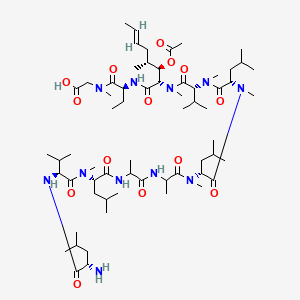
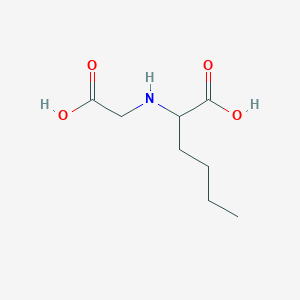
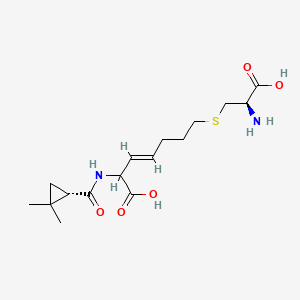
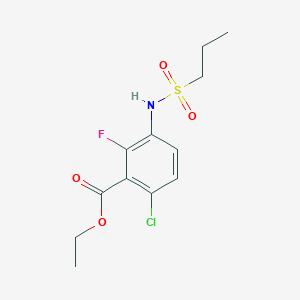
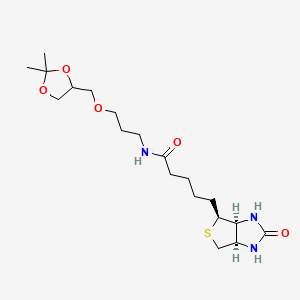
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
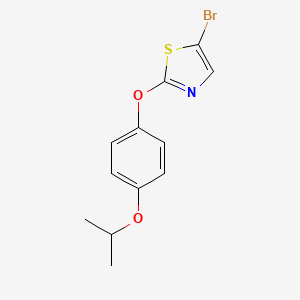
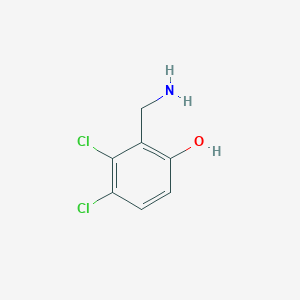
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
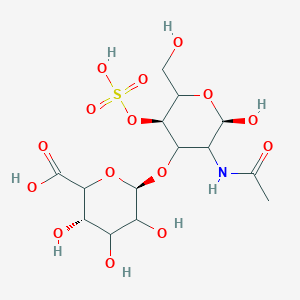
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
